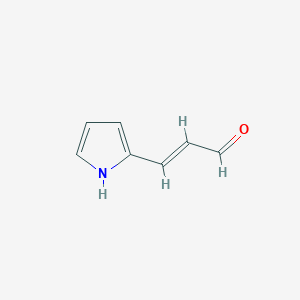

(2E)-3-(1H-Pyrrol-2-YL)prop-2-enal

説明

Contextualization within Pyrrole (B145914) Chemistry and α,β-Unsaturated Aldehyde Systems

The pyrrole ring is a fundamental heterocyclic motif present in numerous natural products and pharmaceuticals, valued for its diverse biological activities. nih.gov The chemistry of pyrroles is extensive, with the ring system capable of undergoing a variety of transformations. The introduction of an α,β-unsaturated aldehyde group at the 2-position, as seen in (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal, significantly enhances the synthetic utility of the pyrrole core.

α,β-Unsaturated aldehydes are a highly reactive class of compounds that serve as crucial building blocks in organic synthesis. mdpi.comresearchgate.net The conjugated system of the double bond and the aldehyde group allows for both 1,2- and 1,4-addition reactions, providing access to a diverse range of products. pressbooks.pub This dual reactivity, combined with the inherent properties of the pyrrole ring, positions (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal as a versatile intermediate for constructing complex molecular architectures. chem960.com

Historical Perspectives on Pyrrolylacrolein and its Analogues

The study of pyrrole and its derivatives has a long history, with initial isolation from natural sources like coal tar and bone oil in the mid-19th century. thieme-connect.de The development of synthetic methods to access functionalized pyrroles, such as pyrrole-2-carboxaldehydes, has been a continuous area of research. organic-chemistry.orgorgsyn.org These aldehydes are key precursors to a variety of more complex pyrrole-containing molecules. nih.govthermofisher.kr

The synthesis of pyrrolylacrolein and its analogues represents an extension of this foundational work. For instance, historical synthetic efforts toward complex natural products like porphyrins have utilized pyrrolylacrolein as a key building block. whiterose.ac.ukscribd.com The reactivity of the acrolein side chain allows for chain extension and cyclization reactions, crucial steps in the assembly of these intricate macrocycles. whiterose.ac.uk

Significance as a Synthetic Intermediate and Functional Molecular Scaffold

The primary significance of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal lies in its role as a versatile synthetic intermediate. The aldehyde functionality can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions. The conjugated double bond is susceptible to nucleophilic attack, particularly in Michael additions and cycloaddition reactions. pressbooks.pubchem960.com

This reactivity has been exploited in the synthesis of various functional molecules. For example, pyrrole-based compounds are integral to the development of functional materials, including anion-binding systems and molecular sensors. oup.comresearchgate.net The ability to functionalize the pyrrole ring and the acrolein side chain allows for the fine-tuning of the electronic and steric properties of the resulting molecules, making them suitable for a variety of applications. Furthermore, pyrrole derivatives are key components in the synthesis of supramolecular structures like calix mdpi.compyrroles, which have applications in areas such as ion recognition and catalysis. rsc.org The development of new synthetic routes to pyrrole-based drug candidates continues to be an active area of research. mdpi.com

The table below summarizes the key chemical properties of the title compound.

| Property | Value |

| IUPAC Name | (2E)-3-(1H-pyrrol-2-yl)prop-2-enal |

| CAS Number | 49616-64-0 |

| Molecular Formula | C₇H₇NO |

| Molecular Weight | 121.14 g/mol |

| Appearance | White to cream or brown crystalline powder, crystals or fused solid |

| Purity | ≥95% |

This data is compiled from multiple sources. thermofisher.krfluorochem.co.ukcymitquimica.comkeyorganics.net

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(1H-pyrrol-2-yl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-6-2-4-7-3-1-5-8-7/h1-6,8H/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKLAUVUZROOPR-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2e 3 1h Pyrrol 2 Yl Prop 2 Enal

Reactivity of the α,β-Unsaturated Aldehyde Moiety

The prop-2-enal side chain attached to the pyrrole (B145914) ring is a classic Michael acceptor and an electrophilic center at the carbonyl carbon. Its reactivity is dominated by addition reactions, cycloadditions, and redox transformations.

Electrophilic and Nucleophilic Addition Reactions

The α,β-unsaturated aldehyde system in (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal possesses two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. This duality allows for both 1,2-addition (to the carbonyl) and 1,4-conjugate addition (Michael addition).

Nucleophilic attack can occur at the β-carbon, which is activated by the electron-withdrawing aldehyde group. This type of reaction, known as a Michael or conjugate addition, is common for a variety of nucleophiles. masterorganicchemistry.com For instance, organocatalytic conjugate additions of pyrroles to α,β-unsaturated aldehydes can be achieved in good yield and high enantiopurity. core.ac.uk This demonstrates the feasibility of using soft nucleophiles to attack the β-position of the enal system. The general mechanism involves the formation of an enolate intermediate which is subsequently protonated. masterorganicchemistry.com

Harder nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor 1,2-addition directly to the carbonyl carbon. masterorganicchemistry.com However, the most common nucleophilic addition to the aldehyde is the addition of a hydride (H⁻) from a reducing agent.

The table below summarizes representative nucleophilic addition reactions applicable to the enal moiety.

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Conjugate Addition | Pyrroles / Chiral Imidazolidinone Salts | β-Pyrrolyl Aldehyde | core.ac.uk |

| Conjugate Addition | Enolates / Base | 1,5-Dicarbonyl Compound | masterorganicchemistry.com |

| 1,2-Addition (Reduction) | Sodium Borohydride (B1222165) (NaBH₄) | Allylic Alcohol | masterorganicchemistry.comyoutube.com |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The carbon-carbon double bond of the propenal moiety can participate as a dipolarophile or a dienophile in cycloaddition reactions, providing a powerful method for constructing five- and six-membered rings.

In 1,3-dipolar cycloadditions , the electron-deficient alkene of the enal system reacts with a 1,3-dipole, such as an azide, nitrone, or azomethine ylide, to form a five-membered heterocycle. wikipedia.orgfiveable.meorganic-chemistry.orgnumberanalytics.com The reaction is a concerted, pericyclic process that allows for the stereospecific synthesis of complex cyclic structures. organic-chemistry.orgslideshare.net For example, the reaction of an azomethine ylide with an alkene leads to the formation of a pyrrolidine (B122466) ring. wikipedia.org Given that the propenal group is an electron-poor alkene, it is an excellent candidate to act as the dipolarophile in such reactions. organic-chemistry.org

The enal can also function as a dienophile in Diels-Alder [4+2] cycloadditions . While the pyrrole ring itself can act as a diene, the exocyclic double bond of the propenal substituent is electron-deficient and can react with electron-rich dienes. However, studies on closely related 2-vinylpyrroles have shown that they can act as dienes in Diels-Alder reactions with potent dienophiles like maleimides, leading to the formation of fused polycyclic systems. nih.gov The reactivity of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal itself as a dienophile would be favored with electron-rich dienes, while its potential to act as a diene would be enhanced by N-substitution with an electron-withdrawing group.

The following table outlines potential cycloaddition reactions.

| Reaction Type | Reactant | Product | Reference |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Pyrrolidine Derivative | wikipedia.org |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline Derivative | numberanalytics.com |

| Diels-Alder [4+2] Cycloaddition | Electron-Rich Diene | Substituted Cyclohexene | nih.gov |

Oxidative and Reductive Transformations

The aldehyde group is readily susceptible to both oxidation and reduction.

Oxidation of the aldehyde functionality in (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal would yield the corresponding (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid. This transformation is typically achieved using strong oxidizing agents. Common laboratory reagents for oxidizing aldehydes to carboxylic acids include potassium dichromate(VI) in acidic solution or potassium permanganate (B83412). libretexts.orglibretexts.orgmasterorganicchemistry.com Milder, more selective methods, such as using sodium hypochlorite (B82951) (NaClO), can also be effective. researchgate.net Selenium-catalyzed oxidation with hydrogen peroxide is another green alternative. mdpi.com

Reduction of the α,β-unsaturated aldehyde can lead to different products depending on the reagent and reaction conditions. Selective reduction of the aldehyde to a primary allylic alcohol, (2E)-3-(1H-pyrrol-2-yl)prop-2-en-1-ol, can be accomplished using mild hydride reagents like sodium borohydride (NaBH₄). masterorganicchemistry.comyoutube.com NaBH₄ is a chemoselective reagent that typically does not reduce the carbon-carbon double bond of the enal system under standard conditions. youtube.com More powerful reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), could potentially reduce both the aldehyde and the alkene, yielding 3-(1H-pyrrol-2-yl)propan-1-ol.

A summary of these transformations is provided in the table below.

| Transformation | Reagent(s) | Product | Reference |

| Oxidation | K₂Cr₂O₇ / H₂SO₄ | (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | libretexts.orglibretexts.org |

| Oxidation | NaClO | (2E)-3-(1H-pyrrol-2-yl)prop-2-enoic acid | researchgate.net |

| Reduction (1,2-) | NaBH₄ | (2E)-3-(1H-pyrrol-2-yl)prop-2-en-1-ol | masterorganicchemistry.comyoutube.com |

| Reduction (Full) | H₂ / Catalyst (e.g., Pd/C) | 3-(1H-pyrrol-2-yl)propan-1-ol | thieme-connect.com |

Reactivity of the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic heterocycle that is highly reactive towards electrophiles. The presence of the electron-withdrawing prop-2-enal substituent at the C2 position significantly influences this reactivity.

Electrophilic Aromatic Substitution Patterns

Pyrrole is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a strong preference for substitution at the C2 (or C5) position due to the superior stabilization of the cationic intermediate (arenium ion). quora.comlibretexts.org In (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal, the C2 position is already occupied. The prop-2-enal group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole.

This deactivating C2-substituent directs incoming electrophiles primarily to the C4-position, and to a lesser extent, the C5-position. Attack at C4 places the positive charge of the intermediate on carbons C3 and C5, as well as on the nitrogen atom, without placing it on the already electron-deficient C2. Attack at C5 would lead to an intermediate where one resonance structure places the positive charge adjacent to the deactivating substituent at C2, which is less favorable. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to yield the 4-substituted product as the major isomer. researchgate.netpearson.com For example, the Vilsmeier-Haack formylation of 2-acylpyrroles, which introduces a formyl group, occurs at the C4 position. anu.edu.au

The table below illustrates the expected regioselectivity for electrophilic substitution.

| Reaction | Reagent | Expected Major Product | Reference |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 4-Formyl-(2E)-3-(1H-pyrrol-2-yl)prop-2-enal | anu.edu.auresearchgate.netorganic-chemistry.org |

| Iodination | I₂, Silver(I) trifluoroacetate | 4-Iodo-(2E)-3-(1H-pyrrol-2-yl)prop-2-enal | anu.edu.au |

| Acylation | Acyl Chloride / Lewis Acid | 4-Acyl-(2E)-3-(1H-pyrrol-2-yl)prop-2-enal | researchgate.net |

N-Substitution and Derivatization Reactions

The nitrogen atom of the pyrrole ring possesses a lone pair of electrons, but it is also acidic (pKa ≈ 17.5). Deprotonation with a suitable base (e.g., NaH, KOt-Bu) generates the pyrrolide anion, which is a potent nucleophile. This anion can then be alkylated or acylated to provide N-substituted derivatives. organic-chemistry.org

A wide variety of catalysts and conditions have been developed for the N-substitution of pyrroles. researchgate.netresearchgate.netmdpi.com For instance, N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation can be performed with acyl chlorides or anhydrides. The choice of base and solvent can be critical in directing the reaction towards N-substitution versus C-substitution.

These reactions provide a straightforward method to modify the properties of the molecule, for example, by introducing groups that can alter solubility or provide a handle for further synthetic transformations. The synthesis of (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenyl-prop-2-en-1-one, a derivative of the target compound, highlights the feasibility of N-substitution. nih.gov

Below are examples of N-substitution reactions applicable to (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal.

| Reaction Type | Reagent(s) | Product Type | Reference |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | N-Alkyl-2-substitued pyrrole | organic-chemistry.orgresearchgate.net |

| N-Acylation | Base (e.g., NaH), Acyl Chloride (e.g., Acetyl chloride) | N-Acyl-2-substituted pyrrole | organic-chemistry.orgub.edu |

| Michael Addition | Electrophilic Olefins / Base | N-Alkylpyrrole | organic-chemistry.org |

Intermolecular and Intramolecular Reaction Pathways

The solid-state architecture and solution-phase behavior of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal are significantly influenced by non-covalent interactions and conformational possibilities.

Hydrogen Bonding Networks and Their Influence on Molecular Aggregation

The molecular structure of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal contains both a hydrogen bond donor (the N-H group of the pyrrole ring) and a hydrogen bond acceptor (the carbonyl oxygen atom). This duality allows for the formation of intermolecular hydrogen bonds, which can lead to the assembly of molecules into well-defined supramolecular structures. In the solid state, these interactions are crucial in dictating the crystal packing. Typically, a hydrogen bond would form between the pyrrole N-H of one molecule and the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or tapes.

In related crystalline structures, such as ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate, analogous interactions like C—H⋯O and C—H⋯N have been observed to link molecules into linear tapes. nih.gov For (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal, the primary N-H···O=C hydrogen bond is expected to be a dominant feature in its molecular aggregation.

| Potential Hydrogen Bond Interactions | |

| Donor | N-H (Pyrrole) |

| Acceptor | O=C (Aldehyde) |

| Resulting Motif | Intermolecular chain/tape |

π-π Stacking Interactions in Solid-State Architectures

Furthermore, interactions involving the π-system of the pyrrole ring are not limited to stacking with other aromatic rings. In a related structure, C—H⋯π(pyrrole) interactions have been noted, where a hydrogen atom from a neighboring molecule interacts with the face of the pyrrole ring. nih.gov These weak interactions can further connect supramolecular assemblies, creating complex three-dimensional networks.

Conformational Dynamics and Isomerization (e.g., E/Z Isomerism)

The name (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal specifies the stereochemistry about the C2=C3 double bond as E (entgegen or trans). This configuration is generally more thermodynamically stable than the corresponding Z (zusammen or cis) isomer due to reduced steric hindrance between the pyrrole ring and the aldehyde group. libretexts.org

However, isomerization to the (2Z) form is possible, typically through photochemical excitation or acid/base catalysis. The molecule's conformation is not rigid. Rotation can occur around the single bond connecting the pyrrole ring and the propenal moiety. In similar crystal structures, a slight twist between the plane of the pyrrole ring and the ethene group has been observed, indicating that complete planarity may not be the lowest energy conformation. nih.gov This deviation from planarity represents a balance between the stabilizing effects of conjugation across the molecule and the minimization of steric strain.

Theoretical and Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for understanding the electronic structure and reaction pathways of molecules like (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal.

Quantum Chemical Studies on Reaction Pathways

Quantum chemical methods are widely used to investigate reaction mechanisms, predict reactivity, and explain selectivity. rsc.org For a molecule like (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal, which contains multiple reactive sites, methods such as Density Functional Theory (DFT) are invaluable. DFT calculations, often using functionals like B3LYP, can be employed to model reaction pathways, locate transition states, and calculate activation energies for processes such as Michael additions, cycloadditions, or condensation reactions. acs.org

For instance, a quantum chemical study on the reaction of related N-allenyl-1H-pyrrole-2-yl-carbaldehydes used B3LYP and B2PLYP-D3BJ level theory to unravel the influence of substituents on the kinetics of oximation and intramolecular cyclization stages. bohrium.com Similar computational approaches can be applied to (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal to understand its reactivity with various nucleophiles. The calculations would help in determining whether a reaction proceeds via a concerted or stepwise mechanism and predict the regio- and stereochemical outcomes.

| Computational Method | Application in Studying Reaction Mechanisms |

| Density Functional Theory (DFT) | Geometry optimization, transition state searching, activation energy calculation. acs.org |

| B3LYP Functional | A common and robust functional for studying organic reactions. acs.orgbohrium.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Used to study reactions in large systems, such as enzymes. rsc.org |

| Time-Dependent DFT (TD-DFT) | Calculation of excited states to study photochemical reactions (e.g., E/Z isomerization). |

Understanding Conjugation and Resonance Stabilization

The structure of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal features an extended π-conjugated system that includes the pyrrole ring and the propenal group. uou.ac.in This conjugation involves the delocalization of π-electrons over the entire molecular framework, which leads to significant resonance stabilization. The electron-donating nature of the nitrogen atom in the pyrrole ring pushes electron density into the propenal unit, which is an electron-withdrawing group. This "push-pull" effect is a key feature of its electronic structure.

This delocalization can be represented by several resonance structures, which illustrate the distribution of electron density and the partial double bond character of the single bonds within the conjugated system. This extended conjugation is responsible for the molecule's characteristic spectroscopic properties and influences its chemical reactivity, particularly at the β-carbon of the enal system, which is susceptible to nucleophilic attack (Michael addition). Computational studies, such as energy decomposition analysis (EDA), can be used to quantify the strength of this conjugation. researchgate.net Studies on related (E)-3-(1H-pyrrol-2-yl)prop-2-enones have utilized a molecular tailoring approach to quantify the energy of these push-pull effects. researchgate.net

Derivatization and Analogue Synthesis of 2e 3 1h Pyrrol 2 Yl Prop 2 Enal

Design Principles for Structural Modification

The design of new analogues of (2E)-3-(1H-pyrrol-2-yl)prop-2-enal is guided by established principles of medicinal and synthetic chemistry. These principles aim to modulate the electronic and steric properties of the molecule to enhance its interaction with biological targets or to improve its physicochemical characteristics.

Regioselective Functionalization of the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system susceptible to electrophilic substitution. However, controlling the position of substitution (regioselectivity) can be challenging. nih.gov The presence of the propenal substituent at the C2 position influences the reactivity of the other positions on the pyrrole ring.

Key strategies for regioselective functionalization include:

Direct Electrophilic Substitution: Due to the electron-donating nature of the pyrrole nitrogen, electrophilic substitution typically occurs at the C5 position, which is para to the nitrogen and activated by it. Reactions such as halogenation, nitration, and acylation can be directed to this position under carefully controlled conditions.

Protecting Group Strategies: The use of protecting groups on the pyrrole nitrogen, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can alter the electronic distribution within the ring and facilitate substitution at other positions. nih.gov The SEM group is robust under various reaction conditions and can be readily removed. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or other substituents at specific positions of the pyrrole ring. nih.govnih.gov This often requires prior halogenation of the pyrrole ring to create a suitable coupling partner. nih.gov

Directed Metalation: The use of strong bases can deprotonate specific positions on the pyrrole ring, creating a nucleophilic center that can react with various electrophiles. The directing effect of existing substituents is crucial for achieving high regioselectivity.

Modification of the Propenal Chain

The α,β-unsaturated aldehyde (propenal) moiety is a key reactive site in the molecule, offering numerous possibilities for modification.

Common modifications include:

Reduction of the Aldehyde: The aldehyde can be selectively reduced to a primary alcohol, which can then be further functionalized through esterification or etherification.

Oxidation of the Aldehyde: Oxidation of the aldehyde group yields a carboxylic acid, which can be converted to esters, amides, or other acid derivatives.

Modification of the Carbon-Carbon Double Bond: The double bond can be reduced to a single bond, leading to the corresponding propanal or propanol (B110389) derivatives. nih.gov It can also participate in cycloaddition reactions.

Chain Extension or Truncation: The three-carbon propenal chain can be extended or shortened through various synthetic methodologies to explore the impact of linker length on activity.

Conversion to Propenone Derivatives: The aldehyde can be converted to a ketone (propenone) by reaction with organometallic reagents. This allows for the introduction of a wide variety of aryl and alkyl groups.

Synthesis of Substituted (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal Analogues

Building upon the design principles, various classes of substituted analogues have been synthesized and studied.

Aryl-Substituted Propenone Derivatives

The synthesis of aryl-substituted propenone derivatives is a common strategy to introduce structural diversity. A general method involves the Claisen-Schmidt condensation between a substituted pyrrole-2-carbaldehyde and an appropriate acetophenone (B1666503) in the presence of a base. rsc.org Alternatively, Suzuki-Miyaura coupling reactions can be employed to introduce aryl groups onto a pre-functionalized pyrrole ring before or after the formation of the propenone side chain. nih.gov

| Compound | Substituents | Synthetic Method | Reference |

| (2E)-1-(3,4-Dichlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one | 3,4-Dichloroaryl on propenone, N-methyl on pyrrole | Claisen-Schmidt condensation | rsc.org |

| (2E)-3-(4-(Diphenylamino)phenyl)-1-(9-hexyl-9H-carbazol-3-yl)prop-2-en-1-one | 4-(Diphenylamino)phenyl at C3 of propenone, 9-hexyl-9H-carbazol-3-yl at C1 of propenone | Claisen-Schmidt condensation | rsc.org |

N-Methylated Pyrrole Analogues

N-methylation of the pyrrole ring is a straightforward modification that can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability. The synthesis of N-methylated analogues can be achieved by reacting the parent (2E)-3-(1H-pyrrol-2-yl)prop-2-enal with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. Alternatively, the synthesis can start from N-methylpyrrole. For instance, 1-(1-methyl-1H-pyrrol-2-yl)-3-[5-(aryl)furan-2-yl]prop-2-en-1-ones have been synthesized and their C=C bond selectively reduced. nih.gov

| Compound | Key Structural Feature | Synthetic Approach | Reference |

| 1-(1-Methyl-1H-pyrrol-2-yl)-3-[5-(aryl)furan-2-yl]propan-1-one | N-methylated pyrrole, saturated propanone chain | Palladium-catalyzed hydrogenation of the corresponding propenone | nih.gov |

| 1-Methyl-2-(trimethylsiloxy)pyrrole | N-methylated pyrrole with a silyloxy group | Reaction of the corresponding lactam with a silylating agent | lookchem.com |

Expansion to Polycyclic Systems and Macrocycles

The (2E)-3-(1H-pyrrol-2-yl)prop-2-enal scaffold can serve as a building block for the construction of more complex polycyclic and macrocyclic structures. These larger molecules can exhibit unique conformational properties and may interact with biological targets in novel ways.

Pyrrolizine Derivatives: Intramolecular cycloaddition reactions can be employed to form fused ring systems. For example, the reaction of 1H-pyrrole-2-carbinols with aldehydes can lead to the formation of 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov

Porphyrin-Related Macrocycles: The pyrrole moiety is a fundamental component of porphyrins. nih.govmdpi.com While not directly starting from (2E)-3-(1H-pyrrol-2-yl)prop-2-enal, the chemistry of pyrrole aldehydes is central to the synthesis of porphyrinoids and other expanded macrocycles. mdpi.com The inherent strain in smaller macrocycles like calix rsc.orgpyrrole can drive ring expansion to larger systems such as calix nih.govpyrrole. researchgate.net

Bridged Heterocycles: The propenal chain can be used to link the pyrrole ring to another heterocyclic system, forming bridged or fused polycyclic structures. For example, methylene-bridged bis-pyrrolo[2,1-a]isoquinolines have been synthesized. chim.it

The synthesis of these complex architectures often involves multi-step sequences and requires careful control of reaction conditions to achieve the desired cyclization products.

Application in Porphyrin and Porphyrinoid Total Synthesis

Porphyrins and their synthetic analogues, known as porphyrinoids, are a class of macrocyclic compounds that play crucial roles in various biological processes and have found applications in materials science and medicine. rsc.org The synthesis of these complex molecules often relies on the strategic assembly of smaller pyrrolic precursors. (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal and its derivatives are valuable intermediates in the construction of these macrocycles.

Dipyrromethanes, which are key precursors for porphyrin synthesis, can be synthesized from pyrrole and aldehydes. nih.gov The aldehyde functionality of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal allows it to react with pyrrole units to form dipyrromethane structures, which can then be further elaborated into porphyrin rings. The synthesis of porphyrinoids, which are porphyrin analogues containing non-pyrrolic building blocks, can also utilize derivatives of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal. nih.gov For instance, the modification of the pyrrole ring or the aldehyde group can lead to the incorporation of different heterocyclic units into the final macrocycle, thereby tuning its electronic and photophysical properties.

The general strategy for porphyrin synthesis involves the condensation of pyrrole-containing fragments, and the specific functionalities present on these precursors dictate the final structure and properties of the porphyrin. The use of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal and its analogues provides a modular approach to introduce specific substituents and electronic features into the porphyrin core.

| Precursor Type | Application in Porphyrin Synthesis | Reference |

| Dipyrromethanes | Key intermediates for the synthesis of porphyrins and their analogues. | nih.gov |

| Pyrrole-based aldehydes | Used in condensation reactions with pyrroles to form dipyrromethanes and subsequently porphyrins. | nih.gov |

| Modified Pyrrolic Precursors | Allow for the synthesis of porphyrinoids with tailored properties. | nih.gov |

Formation of Expanded Annulenes Incorporating Pyrrole Units

Expanded annulenes are macrocyclic compounds that contain a larger ring of conjugated atoms than benzene (B151609). When these structures incorporate heterocyclic units like pyrrole, they are often referred to as expanded porphyrins. researchgate.net These molecules are of significant interest due to their unique aromatic and electronic properties.

The synthesis of expanded annulenes often involves the coupling of smaller, functionalized building blocks. (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal, with its reactive aldehyde group and pyrrole ring, is a suitable precursor for such constructions. The aldehyde can participate in condensation or Wittig-type reactions to link with other fragments, while the pyrrole ring becomes an integral part of the final macrocyclic system.

For example, the synthesis of annulenoid tetrathiafulvalenes has been achieved through the cyclization of dialdehydes. researchgate.net While not directly using (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal, this methodology highlights how aldehyde-functionalized heterocycles can be used to construct large, conjugated ring systems. The incorporation of pyrrole units into these expanded annulenes can significantly influence their electronic properties, including their ability to sustain ring currents, which is a hallmark of aromaticity. researchgate.net The study of these molecules provides insights into the concepts of aromaticity and antiaromaticity in large π-conjugated systems. researchgate.netresearchgate.net

Construction of Spiro-Fused Pyrrolidine (B122466) Frameworks

Spiro-fused heterocyclic frameworks are three-dimensional structures where two rings share a single atom. These scaffolds are of increasing interest in medicinal chemistry due to their structural rigidity and novelty. nih.govresearchgate.net The synthesis of spiro-fused pyrrolidines can be achieved through various cycloaddition strategies, where (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal and its derivatives can act as key reactants.

One common method for constructing pyrrolidine rings is the [3+2] cycloaddition reaction involving azomethine ylides. nih.gov The α,β-unsaturated aldehyde moiety of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal can serve as a dipolarophile in such reactions. The reaction of an azomethine ylide with the double bond of the enal would lead to the formation of a pyrrolidine ring. If the azomethine ylide is generated from a cyclic precursor, such as isatin (B1672199), the resulting product will have a spiro-fused architecture.

For instance, the reaction of an α,β-unsaturated ketone with an azomethine ylide generated in situ from isatin and an amino acid leads to the formation of spirooxindolo-pyrrolidines. nih.gov A similar strategy could be envisioned with (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal, where the enal would react with the azomethine ylide to construct a spiro[pyrrolidine-3,3'-oxindole] framework with a pyrrole substituent. The development of asymmetric versions of these cycloaddition reactions allows for the synthesis of enantiomerically enriched spiro-fused pyrrolidines, which is crucial for the development of new chiral drugs. researchgate.netrsc.org

| Reaction Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal (as dipolarophile), Azomethine Ylide | Spiro-fused Pyrrolidine | nih.gov |

| Organocatalytic Michael Addition/Friedel-Crafts | α,β-Unsaturated aldehyde, Pyrrole | Pyrrole-fused 3,2'-spiropiperidine oxindole | rsc.org |

| Asymmetric [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines, α,β-unsaturated pyrazolones | Spiro-oxindole-pyrrolidine-pyrazolone | researchgate.net |

Spectroscopic and Advanced Characterization Techniques for 2e 3 1h Pyrrol 2 Yl Prop 2 Enal and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrrole-containing compounds. It provides unparalleled insight into the connectivity and chemical environment of individual atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial characterization of (2E)-3-(1H-pyrrol-2-yl)prop-2-enal and its derivatives. The chemical shifts (δ) of the protons and carbons are indicative of their electronic environment, which is influenced by the presence of the pyrrole (B145914) ring, the aldehyde group, and any substituents.

In many pyrrole-2-carbaldehyde derivatives, the aldehyde proton typically appears in the downfield region of the ¹H NMR spectrum, often between δ 9.28 and 9.40 ppm. acs.org The protons of the pyrrole ring itself exhibit characteristic chemical shifts. For instance, in some derivatives, the pyrrole protons can appear as multiplets in the aromatic region of the spectrum. researchgate.net The specific substitution pattern on the pyrrole ring significantly influences the chemical shifts of the remaining ring protons.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is typically observed at a downfield chemical shift, often in the range of δ 180-190 ppm. acgpubs.org The carbons of the pyrrole ring resonate in the aromatic region, and their specific shifts are sensitive to the nature of the substituents on the ring. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrrole Derivatives

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| Aldehyde Proton (CHO) | 9.28-9.40 | 180-190 | acs.orgacgpubs.org |

| Pyrrole Ring Protons | Aromatic Region | Aromatic Region | researchgate.net |

| Pyrrole Ring Carbons | - | Aromatic Region | beilstein-journals.org |

| Substituted Pyrrole Protons | Varies with substituent | - | researchgate.net |

Note: The exact chemical shifts can vary depending on the specific derivative, solvent, and concentration.

Advanced 2D NMR Techniques for Structural Assignment

To unambiguously assign the complex ¹H and ¹³C NMR spectra of (2E)-3-(1H-pyrrol-2-yl)prop-2-enal and its derivatives, advanced two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a detailed map of the molecular structure.

Commonly used 2D NMR techniques include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. mdpi.comnih.govchem-soc.si

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for connecting different parts of the molecule and confirming the positions of substituents. beilstein-journals.orgmdpi.comchem-soc.si

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is crucial for determining stereochemistry and conformational preferences. chem-soc.si

Solvent Effects and Conformational Analysis by NMR

The conformation of (2E)-3-(1H-pyrrol-2-yl)prop-2-enal and its derivatives in solution can be influenced by the solvent. NMR spectroscopy is a powerful tool to study these solvent effects and deduce the preferred conformation. researchgate.net Changes in the chemical shifts of specific protons, particularly the N-H proton of the pyrrole ring and the aldehydic proton, upon changing the solvent can indicate the presence and nature of intermolecular interactions, such as hydrogen bonding with the solvent molecules. koreascience.krucl.ac.uk

For example, the chemical shift of the N-H proton can be significantly affected by the hydrogen-bonding capacity of the solvent. researchgate.net Variable temperature NMR studies can also provide insights into the conformational dynamics of these molecules. cdnsciencepub.com In some cases, the presence of two stable conformers, such as s-cis and s-trans rotamers around the C-C bond connecting the pyrrole ring and the aldehyde group, can be detected and quantified by NMR. researchgate.net The relative populations of these conformers can be influenced by both steric and electronic factors, as well as by intermolecular hydrogen bonding. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Characteristic Absorption Bands for Aldehyde and Pyrrole Moieties

The IR spectrum of (2E)-3-(1H-pyrrol-2-yl)prop-2-enal and its derivatives exhibits characteristic absorption bands that confirm the presence of the aldehyde and pyrrole functionalities.

Aldehyde Group: The most prominent feature of the aldehyde group is the strong C=O stretching vibration, which typically appears in the region of 1670–1730 cm⁻¹. libretexts.org For aldehydes conjugated with a double bond or an aromatic ring, this band is often observed at the lower end of this range, around 1660-1705 cm⁻¹. libretexts.orgresearchgate.net Another characteristic, though weaker, set of bands for aldehydes are the C-H stretching vibrations of the aldehyde proton, which appear around 2750 and 2850 cm⁻¹. libretexts.org

Pyrrole Moiety: The pyrrole ring gives rise to several characteristic IR bands. The N-H stretching vibration of the pyrrole ring is typically observed as a sharp band in the region of 3300–3500 cm⁻¹. tandfonline.com The C-H stretching vibrations of the pyrrole ring protons appear around 3100 cm⁻¹. The C=C stretching vibrations within the pyrrole ring are usually found in the 1450–1600 cm⁻¹ region. tandfonline.com The in-plane and out-of-plane bending vibrations of the N-H and C-H bonds also produce characteristic absorptions at lower frequencies.

Table 2: Characteristic IR Absorption Bands for (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal and Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde | C=O Stretch | 1660-1705 | libretexts.orgresearchgate.net |

| Aldehyde | C-H Stretch | 2750 and 2850 | libretexts.org |

| Pyrrole | N-H Stretch | 3300-3500 | tandfonline.com |

| Pyrrole | C-H Stretch | ~3100 | - |

| Pyrrole | C=C Stretch | 1450-1600 | tandfonline.com |

Analysis of Hydrogen Bonding via IR Signatures

IR spectroscopy is a sensitive technique for studying hydrogen bonding. In (2E)-3-(1H-pyrrol-2-yl)prop-2-enal and its derivatives, both intramolecular and intermolecular hydrogen bonding can occur.

The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the oxygen atom of the aldehyde group can act as a hydrogen bond acceptor. The formation of a hydrogen bond leads to a broadening and a shift to lower frequency (red shift) of the stretching vibration of the donor group (N-H). cdnsciencepub.com The extent of this shift is related to the strength of the hydrogen bond.

In some pyrrole derivatives, the formation of intermolecular hydrogen bonds can lead to the self-association of molecules into dimers or larger aggregates. cdnsciencepub.comaip.org This can be observed in the IR spectrum by the appearance of new, broader absorption bands at lower frequencies in the N-H stretching region, in addition to the band for the free N-H group. cdnsciencepub.com The presence of intramolecular hydrogen bonding between the pyrrole N-H and the aldehyde C=O can also be inferred from shifts in their respective stretching frequencies. researchgate.net

Mass Spectrometric Investigations for Structural Elucidation and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of (2E)-3-(1H-pyrrol-2-yl)prop-2-enal and its analogues.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within four or five decimal places. alevelchemistry.co.uk This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. alevelchemistry.co.uk For instance, HRMS can differentiate between isomers that low-resolution mass spectrometry cannot resolve. alevelchemistry.co.uk In the study of pyrrole derivatives, HRMS is routinely used to confirm the successful synthesis of target compounds by matching the experimentally observed mass to the calculated exact mass. rsc.orgrsc.orgnih.gov

Table 1: Exemplary HRMS Data for Pyrrole Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 1-Cyclohexyl-4-formyl-5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | C₁₇H₁₈NO₄ | 300.1236 | 300.1230 | rsc.org |

| (2E)-3-(3,5-Diphenyl-1H-pyrrol-2-yl)prop-2-enal | C₁₉H₁₆NO | 274.1226 | 274.1218 | rsc.org |

| 4-(5'-(3,4-dichlorophenyl)-1-methyl-1H,1'H-2,3'-bipyrrol-2'-yl)but-3-en-2-one | C₁₉H₁₇Cl₂N₂O | 359.0712 | 359.0706 | rsc.org |

| 1-(4-Chlorophenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one | C₁₃H₁₀ClNO | 231.0451 | Not specified | rsc.org |

This table is for illustrative purposes and showcases the application of HRMS to similar structures.

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, including many pyrrole derivatives. nih.govresearchgate.net In ESI-MS, ions are generated from a solution, which allows for the analysis of compounds that are not easily vaporized. nih.gov This method is often coupled with HRMS to provide both high-resolution data and a gentle ionization process. rsc.orgrsc.org

ESI-MS is a powerful tool for studying non-covalent interactions and for the structural elucidation of synthetic and natural products. rsc.orgnih.gov The technique can be used to detect and characterize reaction intermediates and products in solution. researchgate.net For (2E)-3-(1H-pyrrol-2-yl)prop-2-enal and its derivatives, ESI-MS can confirm the molecular weight and provide fragmentation patterns that aid in structural confirmation. rsc.orgresearchgate.net The technique is sensitive and requires only a small amount of sample. nih.gov

Electronic Absorption and Emission Spectroscopy: UV-Visible Spectrometry

UV-Visible spectrometry is a key technique for investigating the electronic properties of conjugated systems like (2E)-3-(1H-pyrrol-2-yl)prop-2-enal.

Analysis of Conjugated Systems

The alternating double and single bonds in (2E)-3-(1H-pyrrol-2-yl)prop-2-enal constitute a conjugated π-electron system. youtube.com Such systems are known to absorb light in the ultraviolet-visible region, leading to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). youtube.commsu.edu The extent of conjugation directly influences the wavelength of maximum absorption (λmax). libretexts.org As the length of the conjugated system increases, the energy gap between the HOMO and LUMO decreases, resulting in a bathochromic (red) shift to longer wavelengths. youtube.comlibretexts.org

For example, the π→π* transition in unsaturated aldehydes and ketones gives rise to strong absorption bands. msu.edulibretexts.org The analysis of the λmax and molar absorptivity (ε) provides valuable information about the electronic structure of the molecule. libretexts.org

Solvatochromic Studies on Optical Properties

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. mdpi.com This effect arises from differential solvation of the ground and excited states of the molecule. eurjchem.com For compounds like (2E)-3-(1H-pyrrol-2-yl)prop-2-enal, which possess a degree of charge transfer character, the polarity of the solvent can significantly influence the position of the absorption and emission bands. beilstein-journals.orgnih.gov

By studying the UV-Vis spectra in a range of solvents with varying polarities, it is possible to probe the nature of the electronic transitions and the change in dipole moment upon excitation. eurjchem.com Positive solvatochromism (a bathochromic shift with increasing solvent polarity) is often observed for chromophores with an electron-withdrawing group, indicating a more polar excited state. mdpi.combeilstein-journals.org These studies are crucial for understanding how the environment affects the optical properties of these compounds. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

For derivatives of (2E)-3-(1H-pyrrol-2-yl)prop-2-enal, X-ray crystallography can confirm the E or Z configuration of the double bond and reveal the planarity of the conjugated system. researchgate.netnih.gov For instance, the crystal structure of (E)-2-methyl-3-(pyrrol-2-yl)prop-2-enal was instrumental in establishing the stereochemistry of related natural products. researchgate.net Similarly, the crystal structure of (E)-3-(1-methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one showed an E configuration and a slight twist between the pyrrole and benzene (B151609) rings. nih.gov

Table 2: Crystallographic Data for a (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal Derivative

| Parameter | (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one | Reference |

| Chemical Formula | C₁₄H₁₃NO | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c (assumed from context, not explicitly stated) | nih.gov |

| a (Å) | 13.209 (2) | nih.gov |

| b (Å) | 4.8849 (9) | nih.gov |

| c (Å) | 18.036 (3) | nih.gov |

| β (°) | 102.394 (4) | nih.gov |

| V (ų) | 1136.6 (4) | nih.gov |

| Z | 4 | nih.gov |

This table presents data for a closely related derivative to illustrate the type of information obtained from X-ray crystallography.

Crystal Structure Analysis and Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in the crystalline state. For pyrrole-based compounds, including chalcones and other derivatives, this technique provides invaluable data on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry. mdpi.comnih.govnih.govresearchgate.net

The crystal structure of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, a derivative of the target compound, reveals an E configuration about the C=C double bond. nih.govresearchgate.net The molecule is not perfectly planar; the pyrrole and phenyl rings are inclined to each other. nih.govresearchgate.netnih.gov This twisting is a common feature in such conjugated systems. For instance, in (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenyl-prop-2-en-1-one, the dihedral angle between the benzene and pyrrole rings is 29.3°. nih.gov In another derivative, (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, this angle is 44.94 (8)°. nih.govresearchgate.net

The planarity of the molecule can be influenced by the substituents and the crystal packing forces. In the case of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, the molecule is nearly planar, with only a slight rotation of the pyrrole ring out of the plane of the thiophene (B33073) and ketone groups. researchgate.netnih.gov

| Compound | Crystal System | Space Group | Key Geometric Features | Reference |

|---|---|---|---|---|

| (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one | Monoclinic | P21/c | E configuration; Dihedral angle between pyrrole and phenyl rings: 44.94 (8)° | nih.govresearchgate.net |

| (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenyl-prop-2-en-1-one | Monoclinic | P21/c | E configuration; Dihedral angle between benzene and pyrrole rings: 29.3° | nih.gov |

| 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone | Orthorhombic | Pna21 | Nearly planar molecule; Pyrrole ring rotated 4.32 (10)° from the thiophene-ketone plane | researchgate.netnih.gov |

Examination of Intermolecular Interactions in the Crystal Lattice

The stability and packing of molecules in a crystal are governed by a network of intermolecular interactions. mdpi.com In (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal and its derivatives, hydrogen bonding plays a crucial role. mdpi.comnih.gov

The N-H group of the pyrrole ring is a potent hydrogen bond donor, while the carbonyl oxygen of the propenal or propenone moiety acts as an acceptor. nih.govresearchgate.net This interaction is a recurring motif in the crystal structures of these compounds. For example, in (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, molecules are linked by N-H···O hydrogen bonds, forming zigzag chains. nih.govresearchgate.net Similarly, in 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, N-H···O hydrogen bonds with a distance of 2.889 (3) Å create a ribbon-like network. researchgate.netnih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. mdpi.comnih.gov This analysis reveals the relative contributions of different interactions to the crystal packing. For instance, in some pyrrole derivatives, H···H interactions can be predominant, while in others, H···O/O···H and H···Cl/Cl···H contacts are more significant. mdpi.com

| Compound | Primary Interaction | Secondary Interactions | Resulting Motif | Reference |

|---|---|---|---|---|

| (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one | N-H···O | C-H···π | Zigzag chains forming a 3D network | nih.gov |

| 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone | N-H···O | C-H···O | Ribbons parallel to the a-axis | researchgate.netnih.gov |

| (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenyl-prop-2-en-1-one | C-H···O | - | Inversion dimer | nih.gov |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for the separation, purification, and analysis of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal and its derivatives. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. libretexts.orgprometheusprotocols.netkhanacademy.org For pyrrole derivatives, TLC is routinely employed to follow the course of a synthesis or to identify the appropriate solvent system for column chromatography. rsc.orgrsc.org

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org The Rf value is dependent on the polarity of the compound, the stationary phase (typically silica (B1680970) gel or alumina), and the mobile phase (eluent). libretexts.orgprometheusprotocols.net By testing different solvent systems, an optimal eluent can be found that provides good separation of the desired product from starting materials and byproducts. youtube.com Visualization of the spots on the TLC plate is often achieved using UV light or by staining with reagents like potassium permanganate (B83412) or vanillin. rsc.orgacs.org

Column and Flash Chromatography for Purification

Column chromatography is the most common method for purifying (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal and its derivatives on a preparative scale. mdpi.comacs.org This technique uses a packed column of a stationary phase, typically silica gel, through which a solvent system (eluent) is passed to separate the components of a mixture. acs.org Flash chromatography is a variation that applies pressure to the column, accelerating the separation process. rsc.org

The choice of eluent is critical for successful purification and is often guided by preliminary TLC analysis. rsc.org A mixture of a nonpolar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used, with the polarity being gradually increased to elute compounds of increasing polarity. rsc.orgrsc.org For example, pyrrole derivatives have been purified using gradients of petroleum ether/ethyl acetate or petroleum ether/dichloromethane. rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separations and is used for determining the purity of a compound and for quantitative analysis. gd3services.comopenaccessjournals.comresearchgate.net HPLC is particularly useful for analyzing complex mixtures and for the precise quantification of compounds. openaccessjournals.com

Reversed-phase HPLC is the most common mode used for the analysis of pyrrole derivatives. sielc.comnih.gov In this technique, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, which is often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comnih.govpensoft.net The separation is based on the hydrophobic/hydrophilic character of the analytes. researchgate.net

HPLC methods can be developed and validated for the stability testing of pyrrole-containing compounds. pensoft.netpensoft.net By monitoring the appearance of degradation products over time under various conditions (e.g., different pH values), the stability of the compound can be assessed. pensoft.netoatext.com A UV detector is commonly used to monitor the eluting compounds, as the pyrrole chromophore absorbs UV light. nih.govpensoft.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18, ODS) | nih.govoatext.com |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Buffer (e.g., phosphate, acetate) | sielc.comnih.govpensoft.netoatext.com |

| Elution Mode | Isocratic or Gradient | nih.govpensoft.netoatext.com |

| Flow Rate | Typically 0.8 - 1.0 mL/min | nih.govpensoft.netoatext.com |

| Detection | UV/Vis (e.g., 272 nm, 310 nm) | nih.govpensoft.net |

Computational Chemistry and Theoretical Modelling of 2e 3 1h Pyrrol 2 Yl Prop 2 Enal

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal, DFT calculations, often using functionals like B3LYP, are employed to determine its most stable three-dimensional arrangement (ground state geometry) and the associated energy. biointerfaceresearch.com These calculations help in understanding the planarity of the conjugated system and the rotational barriers around the single bonds.

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, the calculations can confirm the trans configuration of the double bond in the propenal chain and the relative orientation of the pyrrole (B145914) ring with respect to the enal moiety. These geometric parameters are essential for understanding the extent of π-electron delocalization across the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for validation of the computational model. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. nih.govresearchgate.net These theoretical predictions aid in the assignment of experimental NMR signals. schrodinger.com

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to the atomic coordinates. nih.gov These calculations help in assigning the characteristic vibrational modes, such as the C=O stretch of the aldehyde, the C=C stretching of the propenal and pyrrole rings, and the N-H stretch of the pyrrole. researchgate.net Calculated frequencies are often scaled to better match experimental data due to the harmonic approximation used in the calculations. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). biointerfaceresearch.comnih.gov This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax). For (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal, the calculations can predict the π-π* and n-π* transitions responsible for its characteristic UV-Vis absorption. biointerfaceresearch.com

| Spectroscopic Parameter | Predicted Value Range | Method |

| ¹H NMR Chemical Shift | 6.0 - 9.5 ppm | GIAO/DFT |

| ¹³C NMR Chemical Shift | 100 - 190 ppm | GIAO/DFT |

| IR C=O Stretch | ~1650 - 1700 cm⁻¹ | DFT |

| UV-Vis λmax | ~300 - 400 nm | TD-DFT |

Energy Decomposition Analysis in Conjugated Systems

Energy decomposition analysis (EDA) is a powerful tool to dissect the interaction energy between molecular fragments, providing insight into the nature of chemical bonds and intermolecular interactions. In the context of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal, EDA can be used to quantify the strength of the π-conjugation between the pyrrole ring and the propenal side chain. researchgate.net This analysis partitions the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. The orbital interaction term, which includes the π-orbital overlap, gives a quantitative measure of the conjugation energy, helping to understand the electronic communication between the electron-rich pyrrole ring and the electron-withdrawing enal group. researchgate.net

Molecular Dynamics and Conformational Studies

While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal over time. nih.gov By simulating the motion of atoms based on a force field, MD can reveal the flexibility of the molecule, particularly the rotation around the C-C single bonds connecting the pyrrole ring and the propenal group. These studies are crucial for understanding how the molecule might change its shape in different environments, such as in solution or when interacting with a biological target. nih.gov

Structure-Based Chemical Design and Ligand-Target Interactions (Theoretical Aspects)

The structural and electronic information obtained from computational studies can be leveraged for structure-based design of new molecules with desired properties. For instance, understanding the reactive sites and the frontier molecular orbitals (HOMO and LUMO) of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal can guide the design of derivatives with enhanced reactivity or specific biological activity.

In the context of drug design, theoretical docking studies can predict how (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal or its derivatives might bind to a protein target. rsc.org These simulations place the ligand into the binding site of a receptor and score the potential binding modes based on intermolecular interactions like hydrogen bonds and van der Waals forces. researchgate.net This theoretical approach can help to identify potential biological targets and to design more potent and selective inhibitors. rsc.org

Biosynthetic Considerations and Natural Occurrence of Pyrrole Containing Compounds

Role of Pyrrolylacrolein in Natural Product Biosynthesis

(2E)-3-(1H-Pyrrol-2-YL)prop-2-enal, also known as pyrrolylacrolein, is a reactive α,β-unsaturated aldehyde that can serve as an intermediate in the biosynthesis of more complex natural products. Its structural features, including the electron-rich pyrrole (B145914) ring and the electrophilic acrolein moiety, allow for a range of chemical transformations.

Precursor in the Formation of Porphyrinoids and Related Macrocycles

While not a direct precursor in the canonical porphyrin biosynthetic pathway, which proceeds through porphobilinogen, the structural similarity of pyrrolylacrolein to key pyrrolic intermediates suggests its potential involvement in the formation of related macrocyclic structures. researchgate.netmdpi.com Porphyrinoids are a broad class of compounds characterized by a macrocyclic framework built from pyrrole or related heterocyclic units. mdpi.com The reactivity of the acrolein group in pyrrolylacrolein allows for Michael additions and condensation reactions, which could facilitate the assembly of polypyrrolic chains, the precursors to macrocyclization. The biosynthesis of many complex natural products often involves a series of enzyme-catalyzed reactions that assemble smaller building blocks into larger, more intricate structures. engineering.org.cn

Enzymatic Transformations Involving Pyrrole-Based Intermediates

Formation of Pyrrole-Containing Volatiles via Maillard Reaction Pathways

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of flavor and aroma compounds in thermally processed foods. mdpi.comnih.gov This complex cascade of reactions generates a wide variety of volatile and non-volatile products, including numerous heterocyclic compounds such as pyrroles. nih.gov

Thermal Interaction of Hydrolyzed Vegetable Proteins with Reducing Sugars

The thermal treatment of hydrolyzed vegetable proteins (HVPs) in the presence of reducing sugars is a well-established method for generating savory flavors. nih.gov HVPs provide a rich source of amino acids, which are essential precursors for the Maillard reaction. nih.govresearchgate.net During this process, various volatile compounds are formed, including pyrazines, furans, and pyrroles. nih.govresearchgate.net The specific types and quantities of these volatiles depend on several factors, including the amino acid composition of the HVP, the type of reducing sugar used, the temperature, and the pH. nih.govfrontiersin.org For instance, the reaction of proline and asparagine with glucose has been shown to produce pyrrolizines and other pyrrole derivatives. acs.org The formation of these compounds contributes significantly to the roasted, nutty, and savory aromas characteristic of many cooked foods. mdpi.com

Biosynthesis of Pyrrolysine and Related Unusual Amino Acids

Pyrrolysine is a genetically encoded, non-canonical amino acid found in some methanogenic archaea and bacteria. nih.govwikipedia.org It is the 22nd proteinogenic amino acid to be discovered and is incorporated into proteins at in-frame UAG stop codons. wikipedia.org

Emerging Research Applications in Chemical Science Involving 2e 3 1h Pyrrol 2 Yl Prop 2 Enal and Its Analogues

Development as Precursors for Complex Chemical Architectures and Heterocyclic Systems

(2E)-3-(1H-Pyrrol-2-yl)prop-2-enal and its analogues are valuable as starting materials for the synthesis of intricate chemical structures, particularly heterocyclic systems. The pyrrole (B145914) ring is a common feature in many natural products and pharmaceuticals. mdpi.com The reactivity of the α,β-unsaturated aldehyde group allows for a variety of chemical transformations, making it a key building block. chem960.com

For instance, pyrrole-2-carbaldehyde derivatives, which are structurally related to (2E)-3-(1H-pyrrol-2-yl)prop-2-enal, can be used to construct highly functionalized polyheterocyclic compounds. These complex molecules are potential intermediates for drugs and functional materials. researchgate.net One specific application is in the synthesis of 5,6-dihydroindolizines through a base-promoted [4+2] annulation reaction with β,γ-unsaturated α-ketoesters. researchgate.net The versatility of these pyrrole-based precursors extends to their use in creating a wide range of N-substituted pyrrole derivatives, which are important in medicinal chemistry and materials science. researchgate.netresearchgate.net

The synthesis of these precursors can also be approached from sustainable sources. For example, pyrrole-2-carbaldehydes can be produced from the conversion of carbohydrates. researchgate.net This green chemistry approach enhances the value of these compounds as platform chemicals for creating diverse and complex molecular architectures.

Studies in Photochemistry and Photophysical Phenomena

The unique electronic structure of (2E)-3-(1H-pyrrol-2-yl)prop-2-enal and its analogues makes them interesting candidates for studies in photochemistry. Their interaction with light can lead to a range of phenomena, from the quenching of reactive oxygen species to the formation of new chemical bonds.

Evaluation as Singlet Oxygen Quenchers: Kinetics and Quantum Chemical Insights

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can cause significant damage to biological molecules. Compounds that can "quench" or deactivate singlet oxygen are of great interest for their potential antioxidant properties. nih.gov Pyrrole-containing compounds have been investigated for their ability to quench singlet oxygen.

Kinetic studies on related pyrrole derivatives have shown that they can be efficient quenchers of singlet oxygen. The process can occur through both physical quenching (where the quencher returns to its ground state unchanged) and chemical reaction. acs.org For example, the reduced form of pyrroloquinolinequinone (PQQH₂), which contains a pyrrole-like structure, has demonstrated significant singlet oxygen quenching activity, surpassing that of several common water-soluble and lipid-soluble antioxidants. acs.org The effectiveness of these compounds as singlet oxygen quenchers is influenced by their molecular structure. acs.orgnih.gov

Photodimerization Processes of Related Chalcones

Chalcones, which share the α,β-unsaturated ketone core with (2E)-3-(1H-pyrrol-2-yl)prop-2-enal, are known to undergo photodimerization reactions when exposed to UV light. researchgate.net This process involves the [2+2] cycloaddition of two chalcone (B49325) molecules to form a cyclobutane (B1203170) ring.

Studies on heteroaryl chalcones, including those containing a pyrrole ring, have shown that they can photodimerize to form β-truxinic type dimers. researchgate.net The stereochemistry of the resulting dimer is influenced by the reaction conditions and the structure of the chalcone. This photochemical reactivity opens up avenues for synthesizing complex cyclobutane-containing molecules that may have interesting biological or material properties. dntb.gov.ua The photodimerization of chalcones can also be promoted by visible light using photocatalysts. rsc.org

Exploration in Material Science as Building Blocks for Functional Polymers or Organic Electronics

The pyrrole moiety is a key component in the field of materials science, particularly for the development of functional polymers and organic electronics. tdl.org Pyrrole-based polymers are known for their conductivity, making them suitable for applications in electronic devices. acs.org

The incorporation of (2E)-3-(1H-pyrrol-2-yl)prop-2-enal and its analogues into polymer chains can introduce desirable properties. The pyrrole ring contributes to the electronic characteristics of the material, while the side chains can be modified to tune the polymer's solubility, processability, and other physical properties. researchgate.netbohrium.com For example, dithieno[3,2-b:2′,3′-d]pyrroles (DTPs), which are fused pyrrole systems, are used as building blocks for conjugated polymers in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net

The ability to synthesize pyrrole-containing materials from biomass-derived platform chemicals further enhances their appeal for creating sustainable organic electronic devices. researchgate.netacs.org Computational studies are also being employed to design new pyrrole-based organic materials with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs). jmaterenvironsci.com

Mechanistic Studies in Enzyme Inhibition through Ligand-Target Chemical Interactions (e.g., Histone Deacetylase Inhibition)

The pyrrole scaffold is a recognized pharmacophore in drug design and is present in several approved drugs. mdpi.com Analogues of (2E)-3-(1H-pyrrol-2-yl)prop-2-enal are being investigated for their potential to inhibit enzymes, such as histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a promising strategy for cancer therapy. researchgate.netmdpi.com

Several studies have reported the design and synthesis of pyrrole-based HDAC inhibitors. nih.govwipo.int These inhibitors typically consist of a "cap" group that interacts with the surface of the enzyme, a linker, and a zinc-binding group that coordinates with the zinc ion in the active site of the HDAC. The pyrrole ring can serve as part of the cap group or the linker. researchgate.netresearchgate.net

For example, novel 3-(4-aroyl-2-pyrrolyl)-N-hydroxy-2-propenamides have been developed as HDAC inhibitors, with the unsaturated chain being important for their activity. Molecular docking and dynamics simulations are used to understand the binding interactions between these pyrrole-containing inhibitors and the HDAC enzyme, guiding the design of more potent and selective inhibitors. mdpi.comnih.gov Some of these compounds have shown promising anticancer activity in cellular assays. mdpi.comresearchgate.net

Table 1: Examples of Pyrrole-Based HDAC Inhibitors and their Activities

| Compound Type | Target | Activity | Reference |

|---|---|---|---|

| Aroyl-pyrrolyl-hydroxy-amides (APHAs) | HDAC1, HDAC4 | Sub-micromolar inhibition, induction of granulocytic differentiation | nih.gov |

| 3-(4-Aroyl-2-pyrrolyl)-N-hydroxy-2-propenamides | HDAC | Micromolar inhibition (IC50 = 1.9 - 3.9 µM) | |

| N-linked 2-acetylpyrrole (B92022) derivatives | HDAC1 | Potent inhibition, antiproliferative activity (IC50 = 2.89 µM against RPMI-8226 cells) | mdpi.com |

Sensory and Flavor Chemistry (Beyond Basic Identification)

The sensory properties of pyrrole derivatives are also an area of interest. Pyrrole itself is described as having a nutty odor. vedantu.com Various substituted pyrroles contribute to the aroma profiles of different foods and beverages.

For instance, 2-propionylpyrrole (B92889) is a known flavoring agent. nih.gov Pyrrole-2-carbaldehyde and its derivatives have been identified as volatile components in food products, and their formation can be linked to the Maillard reaction between amino acids and reducing sugars. mdpi.com In the context of tea processing, compounds like 1-(1H-pyrrol-2-yl)-ethanone have been identified as differentially abundant compounds that change during the manufacturing steps, contributing to the final aroma of the tea. mdpi.com Similarly, in cocoa, various pyrrole derivatives are part of the complex mixture of volatile compounds that determine its flavor. acs.orgacs.org

Q & A

Q. What synthetic methodologies are commonly employed for (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via aldol condensation or analogous enal-forming reactions. For purification, column chromatography (e.g., ethyl acetate/hexane, 1:4 ratio) and recrystallization (e.g., 2-propanol) are standard techniques . Optimization of reaction yield involves systematic variation of parameters (temperature, catalysts, solvent polarity) using Design of Experiments (DOE) frameworks, such as split-plot designs to account for multiple variables .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm functional groups and stereochemistry. Single-crystal X-ray diffraction is critical for resolving the E-configuration and molecular geometry, as demonstrated in analogous pyrrole-containing enals . Mean σ(C–C) bond lengths and R-factor validation (e.g., R = 0.054) ensure structural accuracy .

Q. How can researchers address challenges in isolating (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal from reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with polar stationary phases or preparative thin-layer chromatography (TLC) can separate polar byproducts. Solvent selection (e.g., dichloromethane for solubility) and low-temperature crystallization (-20°C) minimize decomposition .

Advanced Research Questions

Q. What computational strategies predict the reactivity of (2E)-3-(1H-Pyrrol-2-YL)prop-2-enal in nucleophilic addition reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., Density Functional Theory) model electron density distribution and frontier molecular orbitals. Quantitative Structure-Property Relationship (QSPR) models and neural networks, as implemented in CC-DPS, predict reaction pathways and regioselectivity .

Q. How can environmental fate and biodegradation pathways of this compound be systematically evaluated?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Phase 1 : Determine physicochemical properties (logP, hydrolysis rates) to assess environmental partitioning.

- Phase 2 : Conduct microcosm studies to track biotic/abiotic transformations (e.g., photolysis, microbial degradation).

- Phase 3 : Use ecotoxicological assays (e.g., Daphnia magna toxicity) to evaluate ecological risks .

Q. What experimental approaches resolve contradictions in reported synthetic yields or stereochemical outcomes?